molecular formula C18H22N2O4S B4196830 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide

3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide

Cat. No. B4196830
M. Wt: 362.4 g/mol
InChI Key: GDIMEBKAHOKIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide, also known as EMA401, is a chemical compound that has shown promising results in scientific research for the treatment of chronic pain. It is a selective angiotensin II type 2 (AT2) receptor antagonist that has been found to have analgesic effects in preclinical studies.

Mechanism of Action

3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide works by blocking the AT2 receptor, which is found in high levels in injured nerves. By blocking this receptor, 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide reduces the activity of a protein called Rho kinase, which is involved in the development and maintenance of chronic pain. This leads to a reduction in pain signaling and an overall decrease in pain.
Biochemical and Physiological Effects:
3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide has been found to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of Rho kinase, which is involved in the development and maintenance of chronic pain. It has also been found to reduce the release of pro-inflammatory cytokines, which are involved in the development of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide is that it has been extensively studied in preclinical models of chronic pain, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of pain.

Future Directions

There are a number of future directions for research on 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide. One area of focus could be on understanding its mechanism of action in more detail, which could lead to the development of more effective treatments for chronic pain. Another area of focus could be on testing its efficacy in different types of pain, such as cancer pain and fibromyalgia. Additionally, there is potential for the development of new compounds based on the structure of 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide that could have even greater analgesic effects.

Scientific Research Applications

3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. In a phase II clinical trial, 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide was found to significantly reduce pain in patients with post-herpetic neuralgia, a type of neuropathic pain.

properties

IUPAC Name

3-ethoxy-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-24-13-12-18(21)19-15-8-10-17(11-9-15)25(22,23)20-16-6-4-14(2)5-7-16/h4-11,20H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIMEBKAHOKIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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